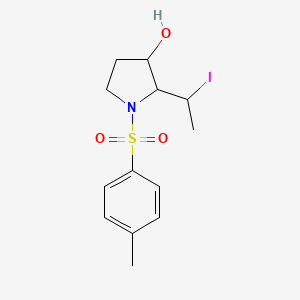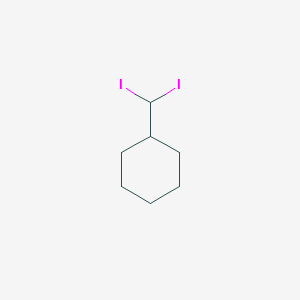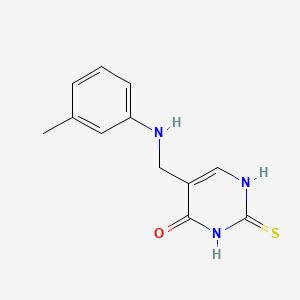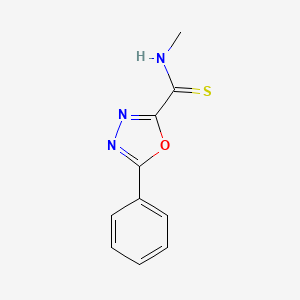
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a heterocyclic compound featuring an oxadiazole ring, a phenyl group, and a carbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-methylthiosemicarbazide with phenyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are crucial for large-scale production.
化学反応の分析
Types of Reactions
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with catalysts like iron(III) chloride (FeCl₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as a VEGFR-2 tyrosine kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, as a VEGFR-2 tyrosine kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting angiogenesis in cancer cells . This leads to reduced tumor growth and metastasis.
類似化合物との比較
Similar Compounds
- 5-Methyl-3-phenyl-1,2,4-oxadiazole
- N,N-Dimethyl-4-((2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yl)hydrazono)methyl)aniline
Uniqueness
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a VEGFR-2 tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
特性
CAS番号 |
89515-44-6 |
|---|---|
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC名 |
N-methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |
InChI |
InChI=1S/C10H9N3OS/c1-11-10(15)9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,15) |
InChIキー |
VOUXSTAOMAVYLW-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)C1=NN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


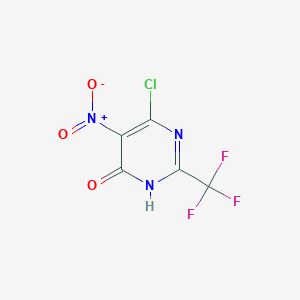
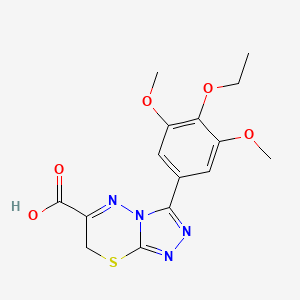

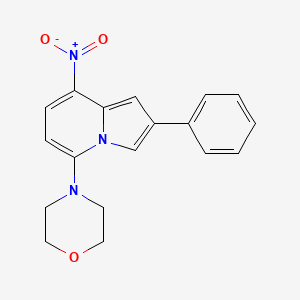
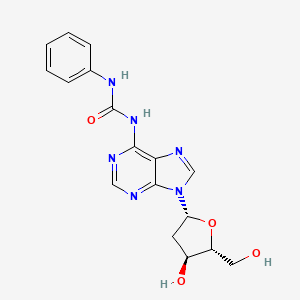
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
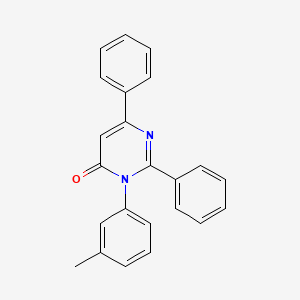


![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
